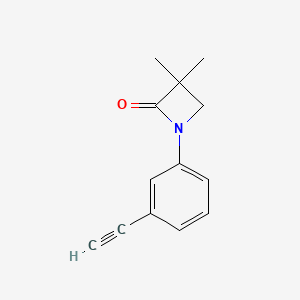

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one

Description

BenchChem offers high-quality 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-4-10-6-5-7-11(8-10)14-9-13(2,3)12(14)15/h1,5-8H,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWAUDVSOZEORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=CC(=C2)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377115 | |

| Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-64-4 | |

| Record name | 1-(3-Ethynylphenyl)-3,3-dimethyl-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to the Structural Elucidation of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Abstract

This technical guide provides a detailed, multi-technique spectroscopic analysis for the structural confirmation of the novel compound, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one. As a molecule incorporating a strained β-lactam ring, a terminal alkyne, and a disubstituted aromatic system, its characterization demands a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the theoretical underpinnings and provides detailed experimental protocols for each technique. The causality behind experimental choices is explained, and the interpretation of the resulting spectral data is presented with in-depth analysis. All quantitative data are summarized in structured tables, and key structural correlations and experimental workflows are visualized using diagrams. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a robust framework for the characterization of complex small molecules.

Introduction and Molecular Overview

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is a compound of significant interest due to the convergence of two key pharmacophores: the azetidin-2-one (β-lactam) ring and the ethynylphenyl group. The β-lactam moiety is the core structural element of a major class of antibiotics, while the ethynylphenyl group is found in various biologically active molecules, including kinase inhibitors used in oncology.[1][2] The unique combination of these functionalities in a single scaffold suggests potential for novel pharmacological activities.

The synthesis of related azetidin-2-one derivatives has been explored for applications ranging from antiproliferative agents to antimicrobial compounds.[3][4][5] Accurate and unambiguous structural verification is the cornerstone of any such investigation. This guide provides the methodological and interpretative framework for achieving this verification through modern spectroscopic techniques.

Caption: Molecular structure of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, both ¹H and ¹³C NMR, along with 2D correlation experiments (like COSY and HSQC), are essential for unambiguous assignment of all signals.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its volatility and minimal signal overlap, but DMSO-d₆ can be used if solubility is an issue.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Acquire a sufficient number of scans (typically >1024) to observe all quaternary carbons.

-

-

2D NMR (COSY, HSQC): Utilize standard pulse programs available on the spectrometer software to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ha (2 x CH₃) | 1.2 - 1.5 | Singlet (s) | 6H | Gem-dimethyl groups on a quaternary carbon, shielded. |

| Hb (-CH₂) | 2.9 - 3.2 | Singlet (s) | 2H | Methylene protons on the β-lactam ring, adjacent to nitrogen. |

| Hc (≡C-H) | 3.0 - 3.3 | Singlet (s) | 1H | Terminal alkyne proton, characteristically sharp.[6] |

| Hd, e, f, g (Ar-H) | 7.2 - 7.6 | Multiplet (m) | 4H | Aromatic protons of the 1,3-disubstituted ring. |

-

Expert Insight: The singlet nature of the methylene protons (Hb) is a key diagnostic feature, confirming the absence of adjacent protons for coupling. The chemical shift of the terminal alkyne proton (Hc) is highly characteristic and provides direct evidence for this functional group.[6]

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal all unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₁ (2 x C H₃) | 20 - 30 | Aliphatic methyl carbons. |

| C₂ (C (CH₃)₂) | 45 - 55 | Quaternary carbon of the azetidinone ring. |

| C₃ (C H₂) | 40 - 50 | Methylene carbon of the azetidinone ring. |

| C₄ (Ar-C -N) | 138 - 142 | Aromatic carbon directly attached to the lactam nitrogen. |

| C₅, C₆, C₇, C₈ (Ar-C) | 120 - 135 | Aromatic carbons, with varied shifts due to substitution.[6] |

| C₉ (Ar-C -C≡) | 122 - 124 | Aromatic carbon attached to the alkyne.[6] |

| C₁₀ (-C ≡C-H) | 82 - 85 | sp-hybridized carbon of the alkyne.[6] |

| C₁₁ (-C≡C -H) | 77 - 80 | sp-hybridized terminal alkyne carbon.[6] |

| C₁₂ (C=O) | 165 - 175 | Carbonyl carbon of the β-lactam, deshielded.[7] |

-

Trustworthiness: The predicted chemical shift for the β-lactam carbonyl (C₁₂) is in a distinct region, typically downfield, which serves as a self-validating marker for the presence of the azetidin-2-one ring.[7][8]

Caption: Predicted 2D NMR (HSQC/HMBC) correlations for key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying key functional groups based on their characteristic vibrational frequencies. For this molecule, the most informative regions will confirm the presence of the β-lactam carbonyl, the terminal alkyne, and the aromatic ring.

Experimental Protocol: IR

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (like dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Predicted IR Absorption Frequencies

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~3300 | Strong, Sharp | ≡C-H stretch | Diagnostic for a terminal alkyne.[9][10] |

| 3100-3000 | Medium | Aromatic C-H stretch | Indicates the presence of the phenyl ring. |

| 2980-2850 | Medium | Aliphatic C-H stretch | Corresponds to the methyl and methylene groups. |

| ~2110 | Medium, Sharp | C≡C stretch | Confirms the presence of the alkyne triple bond.[11][12] |

| ~1760 | Strong | C=O stretch (β-lactam) | High frequency is characteristic of the strained four-membered ring. |

| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic ring vibrations. |

-

Expert Insight: The carbonyl (C=O) stretching frequency is particularly diagnostic. Unstrained acyclic amides absorb around 1650 cm⁻¹. The significantly higher frequency (~1760 cm⁻¹) observed in β-lactams is a direct consequence of increased ring strain, making this a highly reliable indicator of the azetidin-2-one core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol: MS

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for this type of molecule, as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, should be used to obtain an accurate mass measurement to within 5 ppm.

-

Tandem MS (MS/MS): To probe fragmentation, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural clues.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₃H₁₃NO

-

Monoisotopic Mass: 199.0997 g/mol

-

HRMS (ESI+): Predicted m/z for [M+H]⁺ = 200.1070. An observed mass within ±0.001 Da would confirm the elemental composition.

Predicted Fragmentation Pathways: The β-lactam ring is known to undergo characteristic cleavage under CID conditions.[13][14] A primary fragmentation pathway involves the cleavage of the four-membered ring, which can help confirm the connectivity of the substituents.

Caption: Plausible MS/MS fragmentation pathways for the protonated molecule.

Conclusion: A Unified Structural Assignment

The structural elucidation of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is achieved through the congruent interpretation of data from multiple spectroscopic techniques.

-

NMR spectroscopy provides the definitive carbon-hydrogen framework, confirming the number and connectivity of all protons and carbons.

-

IR spectroscopy offers rapid and unambiguous confirmation of the key functional groups: the strained β-lactam carbonyl and the terminal alkyne.

-

High-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion, while tandem MS provides corroborating evidence of the core structure through predictable fragmentation patterns.

Together, these techniques form a self-validating system, providing an unassailable confirmation of the molecular structure. This comprehensive approach is essential for ensuring the identity and purity of novel compounds in a research and drug development setting.

References

-

Meegan, M. J., et al. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules. Available at: [Link]

-

Greene, L. M., et al. (2018). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Alkynes. UCLA Chemistry. Available at: [Link]

-

Jadrijević-Mladar Takač, M., et al. (2018). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. ResearchGate. Available at: [Link]

-

Rojas-Lima, S., et al. (2016). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Boletín de la Sociedad Química de México. Available at: [Link]

-

Song, F., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLoS ONE. Available at: [Link]

-

Chong, B., & Hu, C. (2008). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Al-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

-

National Center for Biotechnology Information. Erlotinib. PubChem Compound Database. Available at: [Link]

-

Kumar, R., et al. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Morina, F., et al. (2020). The optimized molecular structure of erlotinib drug [N-(3-ethynylphenyl)]. ResearchGate. Available at: [Link]

-

Popa, K., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Organic Chemistry Lectures. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. Available at: [Link]

-

Mitscher, L. A., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Al-Masoudi, W. A. M. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

-

Avci, G., et al. (2018). Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. Journal of Spectroscopy. Available at: [Link]

-

Brewer, S. H., et al. (2013). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules. Available at: [Link]

-

Wang, M., et al. (2019). Parallel Reaction Monitoring Mass Spectrometry for Rapid and Accurate Identification of β-Lactamases Produced by Enterobacteriaceae. Frontiers in Microbiology. Available at: [Link]

-

National Center for Biotechnology Information. (2009). [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

-

Wiley. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies.com. Available at: [Link]

-

Chegg. (2019). Solved The compound given is 3,3-dimethyl-2-butanone. Chegg.com. Available at: [Link]

-

Alam, M. A. (2017). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. ResearchGate. Available at: [Link]

-

ResearchGate. Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate. Available at: [Link]

-

ResearchGate. The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. ResearchGate. Available at: [Link]

Sources

- 1. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Parallel Reaction Monitoring Mass Spectrometry for Rapid and Accurate Identification of β-Lactamases Produced by Enterobacteriaceae [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.org.mx [scielo.org.mx]

- 7. sciencescholar.us [sciencescholar.us]

- 8. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 13. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one: An In-depth ¹H and ¹³C NMR Analysis

Abstract

This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, a compound of interest in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a cohesive narrative that combines theoretical principles with practical, field-tested insights. We will dissect the structural nuances of this molecule as revealed by NMR, explain the causal relationships behind spectral features, and provide robust, self-validating experimental protocols. All key assertions are substantiated with citations to authoritative literature, ensuring a foundation of scientific integrity.

Introduction: The Structural Significance of N-Aryl β-Lactams

The azetidin-2-one, or β-lactam, is a four-membered lactam ring that forms the core structural motif of numerous critically important antibiotics, including penicillins and cephalosporins.[1] The reactivity and biological activity of these molecules are profoundly influenced by the substituents appended to the ring. The title compound, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, incorporates an N-aryl substituent bearing a terminal alkyne, a functional group that opens avenues for further chemical modifications, such as "click" chemistry reactions.[2] The gem-dimethyl substitution at the C3 position introduces steric hindrance that can influence the conformation and stability of the β-lactam ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules.[3][4] It provides precise information about the chemical environment of each proton and carbon atom, enabling the confirmation of the molecular skeleton and the stereochemistry. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from related structures.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is anticipated to exhibit distinct signals corresponding to the protons of the azetidin-2-one ring, the gem-dimethyl groups, the ethynylphenyl substituent, and the terminal alkyne. The interpretation of these signals is based on the electronegativity of neighboring atoms, magnetic anisotropy, and spin-spin coupling interactions.

Azetidin-2-one Ring Protons

The protons on the β-lactam ring are typically found in specific regions of the ¹H NMR spectrum.[5]

-

C4-H₂ (Methylene Protons): The two protons on the C4 carbon of the azetidin-2-one ring are diastereotopic due to the chiral center at C3 (even with gem-dimethyl substitution, the ring itself is a plane of asymmetry). They are expected to appear as a pair of doublets, or more complex multiplets if further coupling exists. Their chemical shift is influenced by the adjacent nitrogen atom and the carbonyl group, placing them in the downfield region, typically between 4.5 and 5.5 ppm.[5]

Gem-Dimethyl Protons

-

C3-(CH₃)₂ (Methyl Protons): The two methyl groups at the C3 position are chemically equivalent and will therefore appear as a single, sharp singlet. Due to their aliphatic nature and distance from strongly deshielding groups, their resonance is expected in the upfield region of the spectrum.

Ethynylphenyl Group Protons

The protons of the 3-ethynylphenyl group will exhibit characteristic splitting patterns for a meta-substituted benzene ring.

-

Aromatic Protons: The four aromatic protons will give rise to a complex multiplet pattern in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will depend on the electronic effects of the ethynyl group and the azetidin-2-one substituent.

-

Ethynyl Proton: The terminal alkyne proton is typically a sharp singlet and resonates in a characteristic region, often between 3.0 and 3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C4-H₂ | 4.5 - 5.5 | Multiplet |

| C3-(CH₃)₂ | 1.2 - 1.6 | Singlet |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Ethynyl-H | 3.0 - 3.5 | Singlet |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Azetidin-2-one Ring Carbons

-

C2 (Carbonyl Carbon): The carbonyl carbon of the β-lactam ring is highly deshielded and will appear as a singlet in the far downfield region of the spectrum, typically between 165 and 180 ppm.[5] The exact shift is sensitive to ring strain and the nature of the N-substituent.[3]

-

C3 (Quaternary Carbon): The quaternary carbon at the C3 position, bearing the gem-dimethyl groups, will have a chemical shift in the range of 40-60 ppm.[5]

-

C4 (Methylene Carbon): The C4 carbon, adjacent to the nitrogen, is expected to resonate between 50 and 70 ppm.[5]

Gem-Dimethyl Carbons

-

C3-(CH₃)₂ (Methyl Carbons): The two equivalent methyl carbons will appear as a single resonance in the aliphatic region, typically upfield.

Ethynylphenyl Group Carbons

-

Aromatic Carbons: The six carbons of the phenyl ring will produce signals in the aromatic region (approximately 110-140 ppm). The carbon attached to the nitrogen (C1') will be shifted downfield.

-

Ethynyl Carbons: The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts. The terminal alkyne carbon (≡C-H) is typically found around 70-80 ppm, while the internal alkyne carbon (Ar-C≡) resonates at a slightly more downfield position, around 80-90 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 165 - 180 |

| C3 | 40 - 60 |

| C4 | 50 - 70 |

| C3-(CH₃)₂ | 20 - 30 |

| Aromatic Carbons | 110 - 140 |

| Ethynyl Carbons | 70 - 90 |

Experimental Protocols

To obtain high-quality NMR spectra for structural elucidation, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.[5]

-

Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

-

¹³C NMR Spectroscopy

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 128-1024 scans, as ¹³C NMR is less sensitive than ¹H NMR.

-

2D NMR Spectroscopy (for Unambiguous Assignments)

In cases of spectral overlap or for definitive structural confirmation, 2D NMR experiments are invaluable.[3]

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, crucial for assigning protons on the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, essential for connecting different molecular fragments.[5]

Visualization of Molecular Structure and NMR Correlations

Visual aids are instrumental in understanding the relationships between the molecular structure and the NMR data.

Figure 1: Molecular structure of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one with atom numbering.

Figure 2: Logical workflow for NMR spectral interpretation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one provides a powerful framework for its structural verification and characterization. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently interpret experimental data. The application of 2D NMR techniques further solidifies these assignments, providing an unambiguous picture of the molecular architecture. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel β-lactam derivatives, ensuring the scientific rigor required in modern chemical research.

References

-

Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra (4th ed.). John Wiley & Sons.

- Al-Azzawi, A. M., & Al-Razzak, A. A. (2018). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 10(7), 1-6.

- Karaaslan, C., & Göker, H. (2016). Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR). AVESİS.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Chandregowda, V., Rao, V. G., & Reddy, G. C. (2007). A simple and efficient process for the synthesis of erlotinib hydrochloride. Organic Process Research & Development, 11(5), 813-816.

- Xu, Z., et al. (2016).

-

ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

- Jabbar, A. A., & Hassan, A. A. (2020). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole Moiety. Rafidain Journal of Science, 29(2), 110-120.

- MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3244.

-

ResearchGate. (n.d.). The optimized molecular structure of erlotinib drug [N-(3-ethynylphenyl)]. Retrieved from [Link]

- MDPI. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 26(11), 3183.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-750.

- Thomopoulou, G., et al. (2015). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 14(4), 1125–1135.

- National Center for Biotechnology Information. (2022). Real-Time Monitoring of New Delhi Metallo-β-Lactamase Activity in Living Bacterial Cells by 1H NMR Spectroscopy. ACS Chemical Biology, 17(5), 1145–1152.

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

- ACS Publications. (2022). Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. JACS Au, 2(4), 922–932.

-

Purdue University. (n.d.). 3,3-dimethyl-2-butanone. Retrieved from [Link]

-

Interpreting NMR Spectra 1. (2015, April 11). [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study. Retrieved from [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

Technical Guide: Elucidation of the Solid-State Structure of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The azetidin-2-one (β-lactam) motif is a cornerstone of medicinal chemistry, most famously represented by penicillin and cephalosporin antibiotics. The specific compound, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one (CAS 886361-64-4), incorporates a terminal alkyne, a versatile functional group for further chemical modification via click chemistry, making it a molecule of significant interest for probe development and targeted drug design.[1] Despite its potential, a definitive single-crystal X-ray structure has not been reported in the public domain. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and structural determination of this compound, enabling researchers to unlock its precise three-dimensional architecture and solid-state properties.

Introduction: The Rationale for Structural Determination

The precise knowledge of a molecule's crystal structure is fundamental to understanding its physicochemical properties, including solubility, stability, and crystal packing, which are critical parameters in drug development. For 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, a single-crystal structure would provide invaluable data on:

-

Conformational Analysis: Definitive bond lengths, bond angles, and torsion angles, particularly the planarity and strain of the four-membered β-lactam ring.[2]

-

Intermolecular Interactions: Identification of the non-covalent forces (e.g., hydrogen bonds, π-π stacking, C-H···π interactions) that govern the crystal lattice. These interactions are crucial for predicting polymorphism and designing stable formulations.[3]

-

Stereochemistry: Unambiguous confirmation of the molecule's three-dimensional arrangement.

-

Foundation for Computational Modeling: An experimentally determined structure serves as the "ground truth" for calibrating and validating computational studies, such as molecular docking.[4]

This document outlines the complete workflow to achieve this structural elucidation.

Part I: Synthesis and Purification Protocol

The synthesis of N-aryl substituted β-lactams is well-established. A robust and reliable method is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine.[5] The following protocol is adapted from established procedures for analogous compounds.

Experimental Workflow: Synthesis

Sources

Ethynyl-Substituted Azetidinones: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore of β-lactam antibiotics. While substitutions at various positions have been extensively explored to modulate activity and overcome resistance, the incorporation of an ethynyl group represents a frontier with significant, yet underexplored, therapeutic potential. This technical guide provides an in-depth analysis of ethynyl-substituted azetidinones, designed for researchers and drug development professionals. We will dissect the strategic rationale for incorporating the ethynyl moiety, detail robust synthetic methodologies, explore plausible mechanisms of biological action focusing on covalent enzyme inhibition, and provide validated experimental protocols for assessing their antimicrobial and anticancer activities. This document serves as a foundational resource, blending established principles of β-lactam chemistry with the unique reactivity of the alkyne functional group to illuminate a promising class of next-generation therapeutic agents.

The Strategic Imperative for Ethynyl Substitution

The four-membered β-lactam ring is a privileged scaffold in drug discovery due to its inherent ring strain. This strain renders the amide bond highly susceptible to nucleophilic attack, allowing it to act as an efficient acylating agent—the fundamental mechanism behind the activity of penicillin and cephalosporins[1][2]. These antibiotics function by covalently acylating a crucial serine residue in the active site of bacterial Penicillin-Binding Proteins (PBPs), enzymes vital for cell wall biosynthesis, leading to cell lysis[1].

The introduction of an ethynyl (specifically, a terminal alkyne) group onto the azetidinone scaffold is a deliberate design choice predicated on several key principles:

-

Modulation of Electronic Properties: The alkyne's sp-hybridized carbons can influence the electron density and reactivity of the β-lactam core, potentially fine-tuning its interaction with biological targets.

-

Introduction of a Covalent "Warhead": Beyond the β-lactam's inherent reactivity, the terminal alkyne can serve as a latent reactive moiety. It can act as a Michael acceptor or participate in other covalent interactions with nucleophilic residues (e.g., cysteine, serine) within an enzyme's active site, potentially leading to irreversible inhibition[3][4]. This dual-reactivity profile—combining the β-lactam acylation with alkyne reactivity—offers a pathway to highly potent and durable target engagement.

-

Bioorthogonal Handle for Chemical Biology: The terminal alkyne is a key participant in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This provides an invaluable tool for target identification and validation, allowing researchers to "fish" for binding partners in complex biological systems using azide-functionalized probes.

-

Structural Rigidity and Vectorial Orientation: The linear geometry of the alkyne can impose conformational constraints on the molecule, potentially locking it into a bioactive conformation and providing a specific vector for interacting with deep active site pockets.

This guide will focus on the synthesis of N-propargyl substituted azetidinones as a representative class, exploring their potential as both antimicrobial and anticancer agents through the lens of covalent inhibition.

Synthetic Strategies: The Staudinger Cycloaddition

The most versatile and widely adopted method for constructing the monocyclic azetidinone ring is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition discovered in 1907[5][6]. The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate that subsequently undergoes ring closure[6][7].

Incorporating the ethynyl group is readily achieved by utilizing an imine derived from propargylamine (containing a terminal alkyne). The ketene component is typically generated in situ from an appropriate acyl chloride and a non-nucleophilic base, such as triethylamine (TEA), which serves as an HCl scavenger[8][9].

Caption: Staudinger [2+2] cycloaddition workflow for azetidinone synthesis.

Potential Mechanisms of Biological Activity

Covalent Enzyme Inhibition: A Dual-Threat Hypothesis

The therapeutic potential of ethynyl-substituted azetidinones is intrinsically linked to their ability to act as covalent inhibitors. This occurs via two primary mechanisms that can act independently or synergistically.

-

β-Lactam Ring Opening: The strained amide bond is cleaved by a nucleophilic residue (typically serine or cysteine) in the enzyme's active site. This forms a stable acyl-enzyme adduct, effectively inactivating the enzyme. This is the canonical mechanism for β-lactam antibiotics[1].

-

Ethynyl Group Reactivity: The terminal alkyne can act as a "warhead." While relatively inert on its own, its proximity to activating groups within the enzyme active site can render it susceptible to nucleophilic attack, forming a second covalent bond and ensuring irreversible inhibition.

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

The primary target for β-lactam antibiotics is the family of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases essential for the final cross-linking step of peptidoglycan synthesis[1][10]. Inhibition of PBPs compromises the integrity of the bacterial cell wall, leading to cell death.

An ethynyl-substituted azetidinone would follow this classical mechanism. The nucleophilic serine in the PBP active site attacks the β-lactam carbonyl, leading to acylation and enzyme inactivation. The presence of the ethynyl group could further enhance this activity by:

-

Providing additional hydrophobic or van der Waals interactions within the active site, increasing binding affinity.

-

Potentially overcoming resistance mechanisms mediated by β-lactamase enzymes. While β-lactamases also work by acylating a serine residue to hydrolyze the drug, the ethynyl moiety could either sterically hinder this process or act as a secondary anchor, trapping the enzyme in an inactivated state, a mechanism known as "suicide inhibition"[1][11].

Caption: Mechanism of bacterial PBP inhibition by an azetidinone.

Anticancer Activity: A Multifaceted Approach

Azetidinone derivatives have demonstrated notable anticancer activity through various mechanisms[9][12][13][14][15]. One established pathway for some analogs is the inhibition of tubulin polymerization, disrupting microtubule dynamics and inducing cell cycle arrest[8].

The introduction of an ethynyl group opens avenues for targeting other oncogenic pathways, particularly those reliant on enzymes with nucleophilic active site residues. Many protein kinases and proteases, which are often dysregulated in cancer, contain conserved cysteine residues in or near their active sites. An ethynyl-azetidinone could be engineered as a targeted covalent inhibitor for such proteins, offering high potency and selectivity against cancer cells while potentially sparing healthy tissue. Several studies have reported anticancer activity for novel azetidinone derivatives against cell lines like MCF-7 (breast) and HeLa (cervical)[8][9][16].

Key Experimental Protocols

As a Senior Application Scientist, it is imperative that protocols are not just lists of steps, but self-validating systems that ensure reproducibility and data integrity.

Protocol: Synthesis of 1-propargyl-3-phenoxy-4-phenyl-azetidin-2-one

This protocol describes a representative Staudinger cycloaddition.

Rationale: This procedure utilizes a pre-formed imine and generates the ketene in situ from 2-phenoxyacetyl chloride. Dichloromethane (DCM) is chosen as an inert solvent. The reaction is run at low temperature initially to control the rate of ketene formation and minimize side reactions, then allowed to warm to drive the cycloaddition to completion.

Methodology:

-

Imine Formation:

-

To a solution of benzaldehyde (1.0 eq) in anhydrous ethanol, add propargylamine (1.05 eq).

-

Stir the mixture at room temperature for 4-6 hours. Monitor by TLC until the aldehyde spot disappears.

-

Remove the solvent under reduced pressure to yield the crude N-benzylideneprop-2-yn-1-amine. Use without further purification.

-

-

Cycloaddition:

-

Dissolve the crude imine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) (1.5 eq) dropwise.

-

In a separate flask, dissolve 2-phenoxyacetyl chloride (1.2 eq) in anhydrous DCM.

-

Add the 2-phenoxyacetyl chloride solution dropwise to the imine/TEA mixture over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to maintain a low concentration of the reactive ketene, preventing its dimerization.

-

After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the characteristic alkyne C-H and C≡C signals, along with the β-lactam protons, validates the successful synthesis.

-

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth. This quantitative assay provides a robust measure of antimicrobial potency.

Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum to a concentration of 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the test compound.

-

-

Controls (Self-Validation):

-

Positive Control: Wells with bacterial inoculum and medium only (should show growth).

-

Negative Control: Wells with medium only (should show no growth).

-

Vehicle Control: Wells with inoculum and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).

-

Standard Control: A known antibiotic (e.g., ampicillin) run in parallel.

-

-

Incubation & Reading:

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

-

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability. It is a reliable and high-throughput method to determine a compound's cytotoxic effect (IC₅₀ value) on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ethynyl-azetidinone test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM).

-

-

Controls (Self-Validation):

-

Untreated Control: Cells treated with medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the highest concentration of DMSO used.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

-

MTT Addition and Reading:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Causality Note: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

-

Data Presentation: Structure-Activity Relationship (SAR)

To guide future drug development efforts, it is crucial to understand how structural modifications affect biological activity. The following table presents hypothetical data for a series of ethynyl-azetidinone analogs to illustrate SAR principles.

| Compound ID | R¹ (at C4) | R² (at C3) | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. MCF-7 (µM) |

| AZ-01 | Phenyl | Phenoxy | 16 | 25.2 |

| AZ-02 | 4-Chlorophenyl | Phenoxy | 4 | 8.7 |

| AZ-03 | 4-Methoxyphenyl | Phenoxy | 32 | 41.5 |

| AZ-04 | Phenyl | H | >128 | >100 |

| AZ-05 | 4-Chlorophenyl | 4-Chlorophenoxy | 2 | 3.1 |

Interpretation of Hypothetical SAR:

-

Effect of R¹: Comparing AZ-01, AZ-02, and AZ-03 suggests that an electron-withdrawing group (Cl) at the para-position of the C4-phenyl ring enhances both antimicrobial and anticancer activity, while an electron-donating group (OCH₃) is detrimental.

-

Effect of R²: The lack of a substituent at C3 (AZ-04) dramatically reduces activity, highlighting the importance of the C3-phenoxy group for this scaffold.

-

Synergistic Effects: The combination of electron-withdrawing groups on both phenyl rings (AZ-05) results in the most potent analog in this series, suggesting a synergistic effect.

Conclusion and Future Directions

The strategic incorporation of an ethynyl group onto the 2-azetidinone scaffold presents a compelling platform for the development of novel therapeutic agents. These compounds leverage the proven acylating ability of the β-lactam ring while introducing the unique reactivity and structural properties of the alkyne, creating a potential "dual-threat" for covalent enzyme inhibition. The synthetic accessibility via the Staudinger cycloaddition allows for facile generation of diverse chemical libraries.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets of active compounds. Mass spectrometry-based proteomics can be used to identify the specific proteins that are covalently modified by the ethynyl-azetidinone.

-

Targeted Library Synthesis: Designing and synthesizing focused libraries to optimize potency and selectivity against validated targets (e.g., specific bacterial PBPs, β-lactamases, or oncogenic kinases).

-

"Click" Chemistry Applications: Utilizing the terminal alkyne as a bioorthogonal handle for in-situ target identification and for the construction of antibody-drug conjugates (ADCs) or targeted protein degraders (PROTACs).

By integrating rational design, robust synthesis, and rigorous biological evaluation, the field is poised to unlock the full therapeutic potential of ethynyl-substituted azetidinones.

References

-

Bethesda (MD). Beta-Lactamase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

Caputo, F., Appolloni, M., Cacciatore, I., & D'Acquarica, I. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(1), 26. Available from: [Link]

-

Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. Available from: [Link]

-

Kumar, P. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Science and Research (IJSR), 12(10), 104-108. Available from: [Link]

-

Kyoto University. KEGG PATHWAY Database. Available from: [Link]

-

Rajashekar, C., et al. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bulletin of Environment, Pharmacology and Life Sciences, 11(4), 133-137. Available from: [Link]

-

ResearchGate. (2014). Synthesis and biological activity of azetidinone. Available from: [Link]

-

Gament, E., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(10), 11824-11845. Available from: [Link]

-

Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available from: [Link]

-

Khan Academy. Beta-lactam antibiotics. Available from: [Link]

-

Galleni, M., et al. (2021). Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D). European Journal of Medicinal Chemistry, 219, 113418. Available from: [Link]

-

ResearchGate. (2013). Synthesis of new heterocyclic thiazolidinone and azetidinone compounds and their anticancer activity. Available from: [Link]

-

Organic Chemistry Portal. Staudinger Synthesis. Available from: [Link]

-

Tekle, Y., & Siddiqui, M. (2023). Beta-Lactam Antibiotics. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

Sangeetha, M., et al. (2016). Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research, 8(2), 733-742. Available from: [Link]

-

Wikipedia. Staudinger synthesis. Available from: [Link]

-

Cossío, F. P., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925-936. Available from: [Link]

-

Gauthier, J. Y., et al. (2008). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Available from: [Link]

-

Wikipedia. β-Lactamase inhibitor. Available from: [Link]

-

Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 73(3), 645-656. Available from: [Link]

-

Kim, D., & Park, S. B. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Molecules and Cells, 45(11), 787-796. Available from: [Link]

-

Bakhtar, M. A., et al. (2020). In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis. Organic & Biomolecular Chemistry, 18(1), 114-124. Available from: [Link]

-

Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 73(3), 645-56. Available from: [Link]

-

Jung, D. W., et al. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(6), 1039-1051. Available from: [Link]

-

Alcaide, B., & Almendros, P. (2014). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Available from: [Link]

Sources

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 6. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Staudinger Synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ijsr.net [ijsr.net]

- 13. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ptfarm.pl [ptfarm.pl]

- 16. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Development of Enzyme Inhibitors Using 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one as a potential enzyme inhibitor. The unique structural features of this compound, namely the strained β-lactam ring and the terminal alkyne on the phenyl substituent, present a compelling case for its function as a targeted covalent inhibitor. These "warheads" are designed to react with nucleophilic residues within an enzyme's active site, leading to potent and often irreversible inhibition. This guide will detail a plausible synthetic route, outline strategies for target identification, and provide in-depth protocols for the characterization of its inhibitory mechanism.

Introduction: The Rationale for 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one in Drug Discovery

The azetidin-2-one, or β-lactam, is a privileged scaffold in medicinal chemistry, most famously represented by the penicillin and cephalosporin classes of antibiotics.[1][2] The high ring strain of this four-membered cyclic amide renders the carbonyl carbon susceptible to nucleophilic attack, a property exploited by these antibiotics to covalently modify and inhibit bacterial transpeptidases, enzymes crucial for cell wall synthesis.[1][2]

The compound 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one incorporates this reactive β-lactam core and introduces a second reactive moiety: a terminal ethynyl group. Terminal alkynes are known to act as "warheads" in targeted covalent inhibitors, capable of forming covalent bonds with various amino acid residues, including serines, cysteines, and lysines, often after enzymatic oxidation or in the presence of a suitable metal catalyst within the active site. The gem-dimethyl substitution at the C3 position of the lactam ring can enhance metabolic stability and provide steric hindrance that may influence target selectivity.

Given this dual-reactive nature, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is a promising candidate for the development of potent and selective enzyme inhibitors for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3] This guide provides the foundational knowledge and experimental protocols to explore its potential.

Synthesis of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

A common and effective method for the synthesis of β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.[4] The following is a proposed synthetic route for 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

Workflow for Synthesis

Caption: Proposed synthetic workflow for 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

Protocol: Synthesis via Staudinger Cycloaddition

-

Imine Formation:

-

Dissolve 3-ethynylaniline (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl4, 0.1 eq), dropwise.

-

Add acetone (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine.

-

-

[2+2] Cycloaddition:

-

Dissolve the crude imine from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0°C.

-

In a separate flask, dissolve isobutyryl chloride (1.2 eq) in anhydrous DCM and add triethylamine (1.5 eq) dropwise at 0°C to generate dimethylketene in situ.

-

Slowly add the in situ generated dimethylketene solution to the imine solution at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

-

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Principle of Covalent Inhibition

Covalent inhibitors form a stable chemical bond with their target enzyme, leading to prolonged or permanent inactivation.[5] This contrasts with non-covalent inhibitors, which bind reversibly. The potency of an irreversible covalent inhibitor is characterized by its inactivation rate constant (kinact) and its initial binding affinity (KI).[5]

Caption: Two-step mechanism of irreversible covalent inhibition.

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one possesses two potential electrophilic sites for covalent modification:

-

The β-lactam carbonyl carbon: This is susceptible to nucleophilic attack from residues like serine or cysteine, leading to acylation of the enzyme and opening of the lactam ring.

-

The terminal alkyne: This group can react with various nucleophilic residues, potentially through Michael addition if the enzyme can isomerize it to a vinylidene ketene, or through other activation mechanisms within the enzyme's active site.

Target Identification Strategies

A critical step in developing a novel inhibitor is identifying its molecular target(s). For covalent inhibitors like 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, activity-based protein profiling (ABPP) is a powerful technique.

Activity-Based Protein Profiling (ABPP) Workflow

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Fortunately, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one already contains a terminal alkyne, which can be directly used for "click" chemistry with an azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide). This obviates the need for synthesizing a modified version of the inhibitor.

Protocols for Characterizing Covalent Inhibition

Once a putative enzyme target has been identified, the following protocols can be used to characterize the inhibitory activity of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

Protocol 1: Determination of Time-Dependent Inhibition and IC₅₀

This initial assay determines if the inhibitor exhibits time-dependent inhibition, a hallmark of covalent modification.[6][7]

Materials:

-

Target enzyme

-

Enzyme substrate

-

Assay buffer

-

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one (stock solution in DMSO)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a microplate, add the enzyme to the wells containing the different inhibitor concentrations (and a DMSO vehicle control).

-

Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Measure the reaction rate using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

Plot the percentage of enzyme activity versus the inhibitor concentration for each pre-incubation time point.

-

Calculate the IC₅₀ value for each time point.

Expected Outcome: For an irreversible or slow-binding covalent inhibitor, the IC₅₀ value will decrease with increasing pre-incubation time. This "IC₅₀ shift" is a strong indicator of covalent inhibition.

| Pre-incubation Time (min) | IC₅₀ (nM) |

| 0 | 5,200 |

| 15 | 1,100 |

| 30 | 450 |

| 60 | 180 |

| 120 | 75 |

| Table 1: Example data showing a time-dependent IC₅₀ shift. |

Protocol 2: Determination of Kinetic Parameters (kinact and KI)

This protocol provides a quantitative measure of the inhibitor's potency.[5]

Procedure:

-

Prepare several fixed concentrations of the inhibitor.

-

For each inhibitor concentration, mix the enzyme and inhibitor and monitor the progress of the reaction over time by adding the substrate at time zero. Alternatively, take aliquots at different time points and measure the residual enzyme activity.

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus time for each inhibitor concentration. The slope of this line will be the observed rate of inactivation (kobs).

-

Plot the kobs values against the corresponding inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) Where:

-

kinact is the maximal rate of inactivation.

-

KI is the inhibitor concentration that gives half the maximal rate of inactivation.

-

Data Interpretation:

-

The ratio kinact/KI is the second-order rate constant that represents the efficiency of the inhibitor. Higher values indicate greater potency.

| Parameter | Value | Unit |

| kinact | 0.15 | min⁻¹ |

| KI | 2.5 | µM |

| kinact/KI | 60,000 | M⁻¹s⁻¹ |

| Table 2: Example kinetic parameters for a covalent inhibitor. |

Protocol 3: Mass Spectrometry Confirmation of Covalent Adduct Formation

This provides direct evidence of a covalent bond between the inhibitor and the enzyme.

Procedure:

-

Incubate the target enzyme with a molar excess (e.g., 10-fold) of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one for a sufficient time to ensure complete inactivation (e.g., 2-4 hours).

-

Include a control sample of the enzyme incubated with DMSO.

-

Remove the excess, unbound inhibitor by dialysis or using a desalting column.

-

Analyze the intact protein samples by electrospray ionization mass spectrometry (ESI-MS).

-

Compare the molecular weight of the inhibitor-treated enzyme with the control. An increase in mass corresponding to the molecular weight of the inhibitor (213.26 g/mol ) confirms covalent modification.

-

To identify the specific amino acid residue that has been modified, digest the protein samples with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search for a peptide with a mass shift corresponding to the inhibitor.

Conclusion

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one represents a promising scaffold for the development of novel covalent enzyme inhibitors. Its dual-reactive nature offers multiple avenues for potent and selective target engagement. The protocols outlined in this guide provide a systematic approach to synthesize, identify targets for, and characterize the inhibitory mechanism of this compound. By applying these methodologies, researchers can effectively evaluate the therapeutic potential of this and related azetidin-2-one derivatives.

References

-

Jahagirdar, S., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Institutes of Health. Available at: [Link]

-

Al-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available at: [Link]

-

Vaitkevičienė, K., et al. (2022). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. National Institutes of Health. Available at: [Link]

-

Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available at: [Link]

-

Powers, S. M., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

-

Zhang, Y., et al. (2024). Identification of Novel 2-(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. PubMed. Available at: [Link]

-

Moyo, F., et al. (2022). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central. Available at: [Link]

-

Mele, A., & Lapi, A. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

-

Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]

-

Shreyash, J., et al. (2024). Synthesis, characterization and biological evaluation of some novel substituted 1, 3-thaizine derivatives. ResearchGate. Available at: [Link]

-

Carr, M., et al. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available at: [Link]

-

AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. AXXAM. Available at: [Link]

-

Heidmann, B., et al. (2007). Synthesis and characterization of 8-ethynyl-1,3-dihydro-benzo[b][3][8]diazepin-2-one derivatives: new potent non-competitive metabotropic glutamate receptor 2/3 antagonists. Part 1. PubMed. Available at: [Link]

-

Powers, S. M., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available at: [Link]

-

ResearchGate. (2024). Synthesis, Characterization and Biological Activity of 1,3,4-Substituted 2-Azetidinones. ResearchGate. Available at: [Link]

-

Mele, A., & Lapi, A. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Available at: [Link]

-

ACS Chemical Biology. (2023). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Publications. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

-

ResearchGate. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Azetidinone, 1-(4-methoxyphenyl)-3,3-dimethyl-4-phenyl-. PubChem. Available at: [Link]

Sources

- 1. axxam.com [axxam.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. drughunter.com [drughunter.com]

- 6. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the prospective applications of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, a novel functional monomer, in the field of advanced polymer chemistry. This compound uniquely integrates a strained β-lactam (azetidin-2-one) ring, susceptible to ring-opening polymerization (ROP), with a terminal alkyne (ethynyl) group, a versatile handle for post-polymerization modification via click chemistry. These dual functionalities enable the synthesis of functional polyamides (nylons) with precisely controlled pendant groups, opening avenues for applications in drug delivery, tissue engineering, and advanced materials. This guide details the proposed synthesis of the monomer, its polymerization via anionic ring-opening polymerization (AROP), and subsequent functionalization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Introduction: A Bifunctional Monomer for Advanced Polyamides

Synthetic polyamides are a cornerstone of polymer science, with applications ranging from textiles to high-performance engineering plastics.[1][2] The introduction of functional groups along the polyamide backbone allows for the tailoring of properties and the development of materials for specialized biomedical applications, such as drug delivery systems and tissue engineering scaffolds.[3][4] The subject of this guide, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, is a strategically designed monomer possessing two key reactive sites:

-

The Azetidin-2-one Ring: This four-membered cyclic amide, also known as a β-lactam, is characterized by significant ring strain. This inherent strain makes it susceptible to ring-opening polymerization, a process that yields poly(β-peptide)s or nylon-3 derivatives, which are structurally analogous to polyamides.[5][6] The polymerization of β-lactams can be initiated by various catalytic systems, leading to polymers with controlled molecular weights and architectures.[6]

-

The Terminal Ethynyl Group: The pendant ethynylphenyl group provides a highly efficient and specific reaction site for post-polymerization modification. Terminal alkynes are cornerstone functional groups in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8] This reaction is known for its high yield, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal tool for conjugating molecules to a polymer backbone.[8]

The combination of these two functionalities in a single monomer allows for a two-stage approach to creating advanced functional materials: first, the formation of a linear polyamide backbone with pendant alkyne groups, followed by the attachment of various molecules of interest (e.g., peptides, drugs, imaging agents) via click chemistry.

Monomer Synthesis and Characterization